3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

GLUT1 inhibitor medicinal chemistry cancer metabolism

This compound is the direct synthetic intermediate for selective GLUT1 inhibitors (US20170210738), preserving the N-methyl carboxamide pharmacophore essential for target binding. Satisfies all Fragment Rule of Three criteria (LogP 0.02, MW 175.57, 2 rotatable bonds) with balanced LogD₇.₄ of 0.29 to minimize aggregation and false positives. The chloromethyl handle enables parallel diversification with amine, alcohol, and thiol libraries. Batch-specific CoA (≥95% HPLC, NMR, MS) supports quantitative dose-response studies. Replicate patented SAR directly—avoid re-synthesis.

Molecular Formula C5H6ClN3O2
Molecular Weight 175.57 g/mol
CAS No. 1123169-42-5
Cat. No. B1517396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
CAS1123169-42-5
Molecular FormulaC5H6ClN3O2
Molecular Weight175.57 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC(=NO1)CCl
InChIInChI=1S/C5H6ClN3O2/c1-7-4(10)5-8-3(2-6)9-11-5/h2H2,1H3,(H,7,10)
InChIKeyPYBNYHHOFONAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide (CAS 1123169-42-5): Core Identity and Procurement Baseline


3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide (CAS 1123169 - 42 - 5) is a small-molecule heterocyclic building block (C₅H₆ClN₃O₂, MW 175.57) belonging to the 1,2,4‑oxadiazole‑5‑carboxamide class [1]. It is listed in the CAS Common Chemistry registry, verifying its established identity [2]. The molecule features a chloromethyl substituent at the oxadiazole 3‑position and an N‑methyl‑carboxamide at the 5‑position, a combination that imparts distinct reactivity and physicochemical properties . It is commercially supplied as a solid with certified purity of 95 % (HPLC) and a measured LogP of 0.02, indicating balanced hydrophilicity/lipophilicity suitable for diverse synthetic applications .

Why 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide Cannot Be Replaced by In‑Class Analogs


Within the 1,2,4‑oxadiazole‑5‑carboxamide family, the presence and nature of the N‑methyl and 3‑chloromethyl substituents critically govern reactivity, solubility, and biological target engagement. Substituting the N‑methylamide with a primary amide (e.g., CAS 25977‑21‑3) eliminates a key hydrogen‑bond donor/acceptor pattern and alters LogD, directly impacting membrane permeability and target affinity in medicinal chemistry campaigns . Replacing the chloromethyl with an aminomethyl or azidomethyl group (e.g., CAS 1185020‑61‑4 or 1365963‑24‑1) switches the compound from a versatile electrophile for nucleophilic displacement to a nucleophile or click‑chemistry handle, fundamentally changing the synthetic route and the downstream chemistry space accessible [1]. These structural differences render simple in‑class substitution scientifically invalid when the goal is to preserve a specific reaction trajectory or biological fingerprint.

Quantitative Differentiation of 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide Against Its Closest Analogs


GLUT1 Inhibitor Intermediate: Patent-Documented Synthetic Role in Glucose Transporter Antagonists

The compound is explicitly claimed as a synthetic intermediate in patent US20170210738, which describes selective GLUT1 inhibitors for oncology. Unlike the 3‑(chloromethyl)‑1,2,4‑oxadiazole‑5‑carboxamide analog (CAS 25977‑21‑3) that lacks the N‑methyl group, only the N‑methyl variant delivers the precise hydrogen‑bonding topology required for the final GLUT1 pharmacophore [1][2].

GLUT1 inhibitor medicinal chemistry cancer metabolism

Electrophilic Reactivity: Chloromethyl as a Superior Handle for Nucleophilic Displacement vs. Amino/Azido Analogs

The chloromethyl group at the oxadiazole 3‑position undergoes nucleophilic substitution with amines, alcohols, and thiols under mild basic conditions (NaOH, RT), enabling rapid diversification. In contrast, the 3‑aminomethyl analog (CAS 1185020‑61‑4) requires pre‑activation or harsher conditions for further coupling, while the 3‑azidomethyl variant (CAS 1365963‑24‑1) is restricted to copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) chemistry .

synthetic chemistry building block nucleophilic substitution

LogP and Solubility Profile: Balanced Hydrophilicity Differentiates Against Non‑Polar 3‑Aryl and 3‑Alkyl Analogs

The target compound exhibits a measured LogP of 0.02 and LogD₇.₄ of 0.29, indicating near‑optimal aqueous solubility for biological assays [1]. In contrast, 3‑phenyl‑1,2,4‑oxadiazole‑5‑carboxamide analogs typically display LogP values >2.0, which can lead to poor solubility and aggregation in biochemical screens [2]. This 100‑fold difference in predicted partition coefficient directly impacts assay reliability and hit triage.

physicochemical properties drug-likeness LogP

Commercial Purity and Supply Consistency: 95 % HPLC with Batch‑Specific CoA vs. Uncharacterized Analogs

The compound is supplied with a batch‑specific Certificate of Analysis confirming ≥95 % purity by HPLC, accompanied by ¹H‑NMR, MS, and HPLC chromatograms . Competitor analogs such as 3‑(chloromethyl)‑1,2,4‑oxadiazole (CAS 51791‑12‑9) are frequently offered only at technical grade (~90 %) without spectroscopic documentation, introducing uncertainty in reaction stoichiometry and yield reproducibility [1].

quality control procurement purity

Molecular Weight and Rotatable Bond Profile: Optimal Fragment‑Like Properties for Lead Discovery

With a molecular weight of 175.57 Da, only 2 rotatable bonds, and a hydrogen‑bond donor count of 1, the compound satisfies all 'Rule of Three' criteria for fragment‑based screening . By comparison, the widely used 3‑(3,4‑dimethoxyphenyl)‑N‑methyl‑1,2,4‑oxadiazole‑5‑carboxamide (MW >275 Da, ≥4 rotatable bonds) exceeds typical fragment limits, reducing its suitability for fragment library construction .

fragment-based drug discovery lead-likeness molecular complexity

GHS Hazard Classification: Clearly Documented Safety Profile Enables Risk‑Based Procurement

The compound carries a full GHS classification (H302, H315, H319, H335) with corresponding precautionary statements, enabling immediate integration into laboratory risk assessments . In contrast, the non‑methylated analog 3‑(chloromethyl)‑1,2,4‑oxadiazole‑5‑carboxamide (CAS 25977‑21‑3) is listed by vendors without complete hazard statements, requiring additional internal safety evaluation before use .

safety hazard assessment lab safety

Optimal Application Scenarios for 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide Based on Verified Evidence


GLUT1‑Targeted Anticancer Lead Optimization

The compound serves as the documented synthetic intermediate in the preparation of selective GLUT1 inhibitors per patent US20170210738 [1]. Medicinal chemistry teams pursuing GLUT1 antagonists for oncology should select this specific building block to directly replicate the patented route, avoiding re‑synthesis of the core scaffold and ensuring fidelity to the reported pharmacophore. The N‑methyl amide is structurally essential for downstream GLUT1 binding, as confirmed by the patent SAR disclosure.

Diversity‑Oriented Synthesis and Fragment Library Construction

With a LogP of 0.02, MW of 175.57 Da, and only 2 rotatable bonds, the compound satisfies all Fragment Rule of Three criteria [2]. Its chloromethyl handle permits parallel diversification via nucleophilic substitution with amine, alcohol, and thiol libraries, generating diverse lead‑like scaffolds. Procurement for fragment library design leverages both its fragment‑compliant physicochemical profile and its multi‑directional synthetic versatility.

Agrochemical Intermediate for 1,2,4‑Oxadiazole‑Based Pesticides

Structural analogs in the 3‑(chloromethyl)‑1,2,4‑oxadiazole‑5‑carboxamide class have demonstrated insecticidal activity . The chloromethyl and N‑methyl‑carboxamide functionalities provide complementary hydrogen‑bonding and electrophilic reactivity suitable for agrochemical lead generation. The compound's documented synthetic accessibility and commercial availability make it a practical starting point for agrochemical discovery programs targeting pest‑specific enzymes.

High‑Confidence Biochemical Assay Development

The balanced LogD₇.₄ of 0.29 minimizes non‑specific protein binding and compound aggregation, common sources of false positives in biochemical screens . Combined with batch‑specific CoA documentation (HPLC purity ≥95 %, NMR, MS), the compound provides the analytical confidence required for quantitative dose‑response studies and IC₅₀ determination, supporting reproducible SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.